2,3-Dibromo-5-nitropyridine
Overview
Description
2,3-Dibromo-5-nitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H2Br2N2O2 and its molecular weight is 281.89 g/mol. The purity is usually 95%.
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Scientific Research Applications
Activation of Cysteine in Peptides
2,2′-Dithiobis(5-nitropyridine), a related compound, has shown effectiveness in activating the thiol function of cysteine in peptides. This has been particularly useful in asymmetric disulfide formation, demonstrating its potential in peptide synthesis and modification (Rabanal, DeGrado, & Dutton, 1996).
Vibrational Spectral Studies and Molecular Stability
Studies on similar compounds, like 2-hydroxy-4-methyl-3-nitropyridine and 2-hydroxy-4-methyl-5-nitropyridine, have involved vibrational spectral analysis and molecular stability assessments. This involves computational methods like density functional theory, providing insights into the electronic properties and reactivity of these molecules (Balachandran, Lakshmi, & Janaki, 2012).
Conformational and Molecular Structural Analysis
Quantum chemical studies have been conducted on related compounds, such as 2-Amino-3-bromo-5-nitropyridine. These studies provide detailed information on molecular structure, electronic characteristics, and vibrational features. They also explore the potential biological activity and non-linear optical behavior of these compounds (Abraham, Prasana, & Muthu, 2017).
Application in Nonlinear Optics
Compounds like 2-amino-5-nitropyridine have been used in the design of noncentrosymmetric crystals for nonlinear optics. Such studies explore the potential of these compounds in creating materials with enhanced quadratic nonlinear optical properties (Fur, Bagieu-Beucher, Masse, Nicoud, & Lévy, 1996).
Spectrophotometric Determination in Biological Samples
The derivative 2,2′-dithiobis-(5-nitropyridine) has been utilized for the spectrophotometric determination of simple sulfhydryl compounds in biological samples. This highlights its potential application in biochemical analysis (Swatditat & Tsen, 1972).
Safety and Hazards
The compound has been classified as a hazard under the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2,3-dibromo-5-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .
Mode of Action
Nitropyridines, in general, are known to undergo reactions with n2o5 in an organic solvent, resulting in the formation of the n-nitropyridinium ion .
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, leading to the synthesis of different substituted pyridines .
Result of Action
It is known that nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
Properties
IUPAC Name |
2,3-dibromo-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMGYPAEPOYAMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360894 | |
Record name | 2,3-dibromo-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-36-9 | |
Record name | 2,3-Dibromo-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15862-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-dibromo-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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